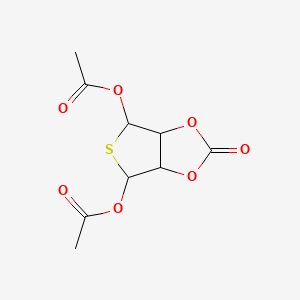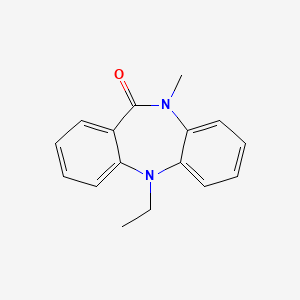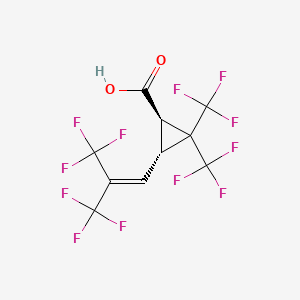
Cyclopropanecarboxylic acid, 2,2-bis(trifluoromethyl)-3-(3,3,3-trifluoro-2-(trifluoromethyl)-1-propenyl)-, trans
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropanecarboxylic acid, 2,2-bis(trifluoromethyl)-3-(3,3,3-trifluoro-2-(trifluoromethyl)-1-propenyl)-, trans is a highly fluorinated organic compound. Its structure features a cyclopropane ring substituted with multiple trifluoromethyl groups, making it a compound of interest in various fields due to its unique chemical properties.
Preparation Methods
The synthesis of this compound typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclopropanation of a suitable alkene followed by the introduction of trifluoromethyl groups through nucleophilic substitution reactions. Industrial production methods often employ high-pressure reactors and specialized catalysts to achieve high yields and purity.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert it into corresponding alcohols.
Substitution: Nucleophilic substitution reactions are common, where trifluoromethyl groups can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include halogenating agents, reducing agents, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Cyclopropanecarboxylic acid, 2,2-bis(trifluoromethyl)-3-(3,3,3-trifluoro-2-(trifluoromethyl)-1-propenyl)-, trans has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Its derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It finds use in the production of specialty chemicals and materials due to its stability and unique properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with various molecular targets. Its highly electronegative trifluoromethyl groups can influence the electronic properties of the molecule, affecting its reactivity and binding affinity to specific enzymes or receptors. The pathways involved often include alterations in metabolic processes and signal transduction pathways.
Comparison with Similar Compounds
Compared to other fluorinated cyclopropane derivatives, this compound stands out due to the high number of trifluoromethyl groups, which impart unique chemical and physical properties. Similar compounds include:
Cyclopropanecarboxylic acid derivatives: These compounds vary in the number and position of fluorine atoms.
Trifluoromethyl-substituted alkenes: These compounds share the trifluoromethyl groups but differ in the core structure.
The uniqueness of Cyclopropanecarboxylic acid, 2,2-bis(trifluoromethyl)-3-(3,3,3-trifluoro-2-(trifluoromethyl)-1-propenyl)-, trans lies in its combination of a cyclopropane ring with multiple trifluoromethyl groups, making it a valuable compound for various applications.
Properties
CAS No. |
99903-53-4 |
|---|---|
Molecular Formula |
C10H4F12O2 |
Molecular Weight |
384.12 g/mol |
IUPAC Name |
(1R,3R)-2,2-bis(trifluoromethyl)-3-[3,3,3-trifluoro-2-(trifluoromethyl)prop-1-enyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H4F12O2/c11-7(12,13)3(8(14,15)16)1-2-4(5(23)24)6(2,9(17,18)19)10(20,21)22/h1-2,4H,(H,23,24)/t2-,4+/m1/s1 |
InChI Key |
MQDLPOVYGBJMOM-FONMRSAGSA-N |
Isomeric SMILES |
C(=C(C(F)(F)F)C(F)(F)F)[C@@H]1[C@H](C1(C(F)(F)F)C(F)(F)F)C(=O)O |
Canonical SMILES |
C(=C(C(F)(F)F)C(F)(F)F)C1C(C1(C(F)(F)F)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


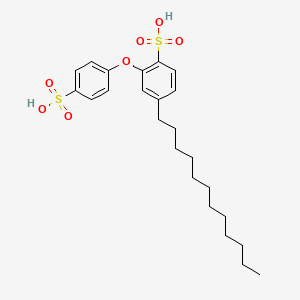

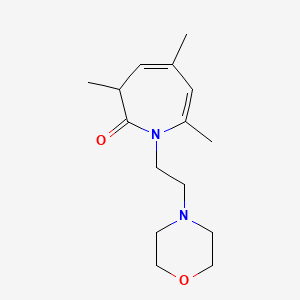
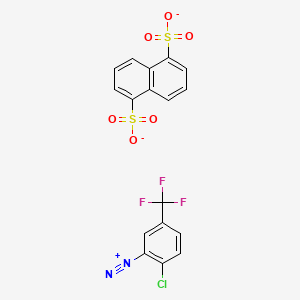

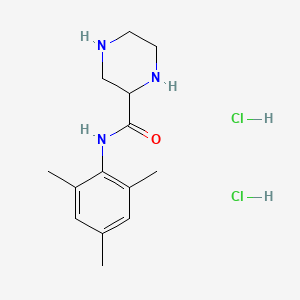
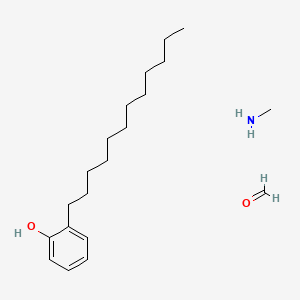
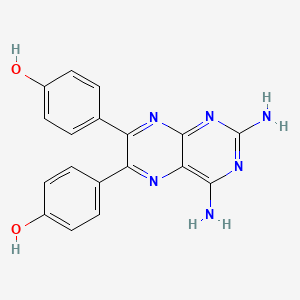
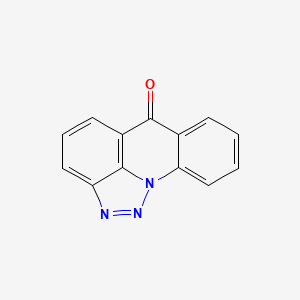
![Methyl 5-chloro-2-{2-[(4-nitrobenzyl)amino]-2-oxoethoxy}benzoate](/img/structure/B15197217.png)
